Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-

Vue d'ensemble

Description

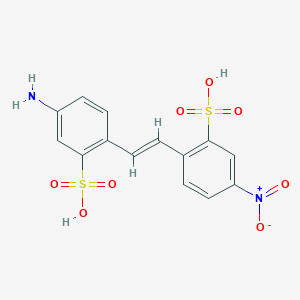

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- is a useful research compound. Its molecular formula is C14H12N2O8S2 and its molecular weight is 400.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that the compound serves as an important stilbene intermediate .

Mode of Action

The compound acts as a monomer . It’s used in the synthesis of a series of direct dyes .

Biochemical Pathways

The compound is involved in the synthesis of direct dyes such as direct lightfast fluorescent yellow 7GL, 6GL, 5GL, 4GL, 3GL, and 2GL .

Result of Action

It’s known that the compound is used in the synthesis of a series of direct dyes .

Action Environment

It’s known that the compound is soluble in water , which could potentially influence its action and stability.

Activité Biologique

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- (CAS Number: 119-72-2), is a compound of significant interest in biological research due to its diverse applications and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O8S2 |

| Molecular Weight | 400.381 g/mol |

| LogP | -0.398 |

| InChI Key | GHBWBMDGBCKAQU-UHFFFAOYSA-N |

Pharmacological Significance

1. Cardiovascular Effects:

Recent studies have indicated that derivatives of benzenesulfonic acid can significantly influence cardiovascular parameters. For instance, a study assessing the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure demonstrated that specific compounds could effectively lower these parameters in isolated rat heart models. The compound 4-(2-aminoethyl)-benzenesulfonamide was particularly noted for its ability to decrease perfusion pressure over time compared to controls and other derivatives .

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | Benzenesulfonamide | 0.001 nM |

| III | 2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | 0.001 nM |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 nM |

The results indicated that the presence of certain benzenesulfonamide derivatives led to a statistically significant reduction in coronary resistance (p = 0.05), showcasing their potential as therapeutic agents in managing cardiovascular conditions .

2. Calcium Channel Interaction:

Docking studies have suggested that some benzenesulfonamide derivatives may act as calcium channel inhibitors, which is critical for regulating vascular tone and cardiac function. The interaction of these compounds with calcium channels was analyzed using computational docking methods, revealing potential binding affinities comparable to known calcium channel blockers such as nifedipine and verapamil .

Biodegradation Studies

Research has also explored the biodegradation potential of benzenesulfonic acid compounds in environmental contexts. A study involving Pseudomonas fluorescens indicated that benzenesulfonic acid exhibited low biodegradation rates under aerobic conditions, suggesting limited environmental persistence but highlighting its potential impact on microbial communities in contaminated environments .

Case Studies

Case Study 1: Cardiovascular Activity Assessment

A detailed investigation into the cardiovascular effects of benzenesulfonamide derivatives utilized an isolated rat heart model to assess changes in perfusion pressure over a defined time period (3-18 minutes). The study concluded that specific derivatives demonstrated significant pharmacological activity, indicating their potential for further development as cardiovascular therapeutics .

Case Study 2: Environmental Impact Analysis

In an environmental study assessing the biodegradation of various organic compounds, including benzenesulfonic acid, results showed a markedly lower degradation rate compared to other tested substances like phenol and salicylic acid. This finding underscores the importance of understanding the environmental persistence of such compounds .

Applications De Recherche Scientifique

Physical Properties

The compound is typically found as a solid and exhibits solubility in water due to its sulfonic acid functional group, making it suitable for various aqueous applications.

Analytical Chemistry

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- is extensively used in high-performance liquid chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, where it serves as a standard or reference compound for the separation of similar compounds. The mobile phase often consists of acetonitrile and water, with modifications for mass spectrometry compatibility by replacing phosphoric acid with formic acid .

Pharmaceuticals

This compound plays a role in pharmaceutical research, particularly in drug development and testing. Its ability to form complexes with various biological molecules makes it useful in studying drug interactions and pharmacokinetics. For instance, it has been utilized in the isolation of impurities during the preparative separation processes in drug formulation .

Dyes and Pigments

Due to the presence of both amino and nitro groups, this compound can function as an intermediate in the synthesis of dyes and pigments. It is particularly relevant in the production of azo dyes, which are widely used in textiles and food coloring. The sulfonic acid group enhances solubility and stability of the dye products .

Environmental Chemistry

The compound is also significant in environmental studies, where it may be used as a tracer or marker due to its unique chemical properties. Its detection can help monitor pollution levels or track chemical pathways in aquatic systems .

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for analyzing benzenesulfonic acid derivatives highlighted its effectiveness in separating complex mixtures. The method demonstrated high sensitivity and reproducibility, making it suitable for routine analysis in quality control laboratories .

Case Study 2: Drug Interaction Studies

Research involving benzenesulfonic acid derivatives has shown promising results in understanding drug-receptor interactions. The compound was used to assess binding affinities and kinetics, providing insights into optimizing drug formulations for enhanced efficacy .

Propriétés

IUPAC Name |

5-amino-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBWBMDGBCKAQU-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-72-2 | |

| Record name | 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-amino-2-[2-(4-nitro-2-sulphophenyl)vinyl]benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-NITROSTILBENE-2,2'-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8NM345BG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid?

A1: 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid (ANSD) is a key intermediate in the production of various dyes and fluorescent whitening agents (FWAs) [, , ]. These FWAs are commonly used in detergents, paper, and textile industries to enhance the appearance of whiteness and brightness. [, ]

Q2: Are there methods to determine the presence and quantity of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid in complex mixtures?

A2: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to both qualitatively and quantitatively determine the presence of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid within reaction mixtures, even in the presence of related compounds like 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNSDA) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DASDA) [].

Q3: What challenges arise during the industrial production and purification of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid?

A4: The recovery of valuable byproducts like 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD), as well as the purification of 4-Amino-4'-nitrostilbene-2,2′-disulfonic acid itself, present significant challenges during production []. Understanding the solubility of these compounds under varying conditions of pH, temperature, and ionic strength is crucial for optimizing yield and purity [].

Q4: Can mass spectrometry be used to identify 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid and its derivatives?

A5: Yes, electrospray ionization mass spectrometry (ESI-MS), specifically in negative ion mode, allows for the determination of the molecular mass of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid and its related compounds through the detection of [M-H]- ions []. Furthermore, tandem mass spectrometry (MS/MS) experiments provide structural information by analyzing the fragment ions generated from the parent ion [].

Q5: Are there environmental concerns associated with 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid and its related compounds?

A6: While the provided research focuses on synthesis and analysis, the presence of these compounds in industrial wastewater [] raises concerns about their potential impact on aqueous environments. Further research is needed to understand the ecotoxicological effects and develop strategies for mitigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.